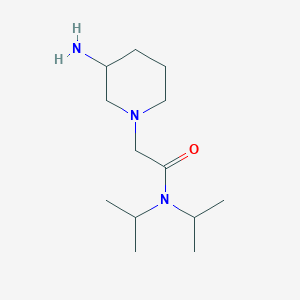

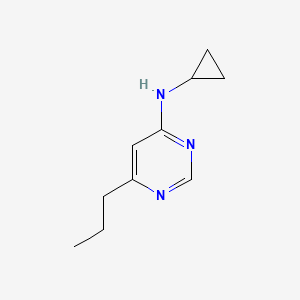

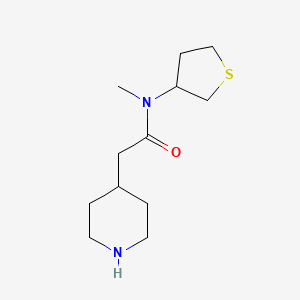

![molecular formula C12H21N3 B1464399 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine CAS No. 1251369-45-5](/img/structure/B1464399.png)

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine

説明

The compound “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” is a derivative of pyrazole that contains two methyl substituents . It is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of this compound could involve the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The molecular structure of this compound could be characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The chemical reactions of this compound could involve the reaction with primary amines, which are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be similar to those of its derivatives. For instance, one of its derivatives is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .科学的研究の応用

Medicine: Antimicrobial and Antitumor Activities

The pyrazole moiety, which is part of the compound’s structure, has been extensively studied for its biological activities. Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This suggests that “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” could potentially be used in the development of new therapeutic agents targeting these areas.

Agriculture: Pest Control and Plant Protection

In the agricultural sector, compounds with pyrazole structures have been evaluated for their potential as pest control agents . They may act on specific receptors in pests or inhibit essential enzymes, providing a means to protect crops from various types of infestations .

Material Science: Synthesis of Novel Polymers

The compound could be utilized in material science for the synthesis of novel polymers . Its unique structure might impart specific characteristics to polymers, such as increased durability or chemical resistance, which could be beneficial in creating materials for specialized applications .

Environmental Science: Pollution Remediation

Derivatives of pyrazole have been explored for their role in environmental remediation . They could be part of systems designed to remove or neutralize pollutants, contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be studied for its enzyme inhibition properties. By affecting the activity of certain enzymes, it could be used to regulate biochemical pathways, which is valuable in understanding and treating metabolic disorders .

Pharmacology: Drug Development

The structural features of “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” make it a candidate for drug development . Its ability to interact with various biological targets could lead to the creation of new drugs with improved efficacy and reduced side effects .

Molecular Docking Studies: Targeted Therapy

Molecular docking studies could utilize this compound to find a fitting pattern in active sites of target proteins. This application is crucial in the design of targeted therapies, particularly in the treatment of diseases like leishmaniasis and malaria .

Catalysis: Chemical Reactions

Lastly, the compound’s potential as a catalyst in chemical reactions should not be overlooked. It could facilitate reactions in organic synthesis, potentially leading to more efficient and environmentally friendly processes .

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. For instance, some of its derivatives have shown promising cytotoxic activity . Therefore, it could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

作用機序

Target of Action

Pyrazoles, which are part of the compound’s structure, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

Pyrazoles are known to be involved in various reactions, including nucleophilic addition and dehydration processes, resulting in the formation of the pyrazolyl ring .

Pharmacokinetics

The structure and chemistry of pyrazoles, which are part of the compound’s structure, have been studied . These studies could potentially provide insights into the pharmacokinetics of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine.

Result of Action

It is known that pyrazoles have a wide range of applications in major fields, including in the pharmaceutical industry .

Action Environment

Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .

特性

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-10-9-11(2)15(14-10)8-6-12-5-3-4-7-13-12/h9,12-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHWKAPKZOJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2CCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

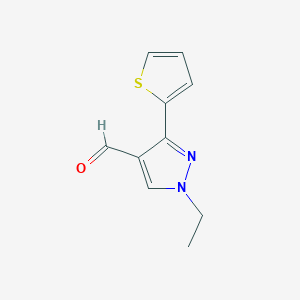

![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)

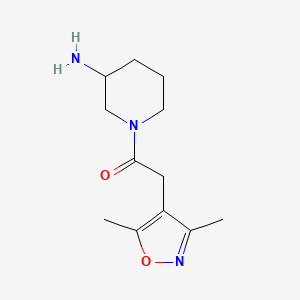

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

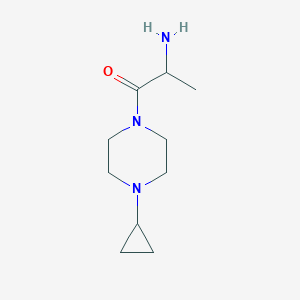

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)